molecular formula C11H12N2OS B14043011 5-(5-Methoxy-2-methylphenyl)thiazol-2-amine

5-(5-Methoxy-2-methylphenyl)thiazol-2-amine

Cat. No.: B14043011
M. Wt: 220.29 g/mol
InChI Key: RWHIOACTGMOSBI-UHFFFAOYSA-N
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Description

5-(5-Methoxy-2-methylphenyl)thiazol-2-amine is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

5-(5-Methoxy-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)thiazol-2-amine
  • 5-Methoxybenzo[d]thiazol-2-amine
  • 5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine

Uniqueness

5-(5-Methoxy-2-methylphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy and selectivity compared to other thiazole derivatives .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(5-methoxy-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(14-2)5-9(7)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

RWHIOACTGMOSBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C2=CN=C(S2)N

Origin of Product

United States

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